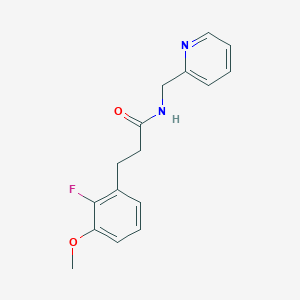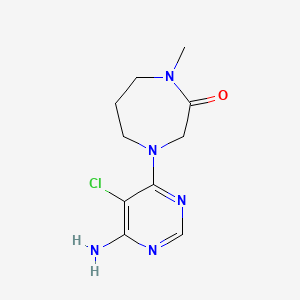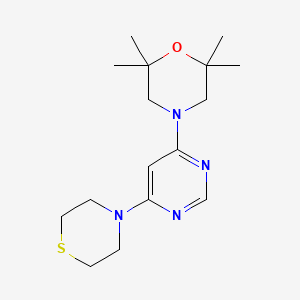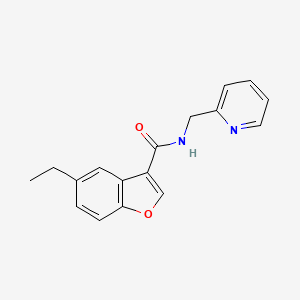
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMPP belongs to the class of compounds known as phenylpropanoids, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to modulate the activity of ion channels involved in pain signaling, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can reduce inflammation and pain, as well as improve cognitive function and memory. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound that can be synthesized in high yields and purity. It has also been shown to have a variety of biological activities, which makes it a valuable tool for studying various physiological processes. However, there are also limitations to using 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide. One area of research could focus on its potential as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research could focus on its potential as a treatment for chronic pain. Additionally, more research is needed to determine the safety and efficacy of 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide in humans, as well as its potential for drug development.
Méthodes De Synthèse
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-fluoro-3-methoxybenzaldehyde with pyridine-2-carboxylic acid hydrazide to form the intermediate compound, which is then reacted with 3-bromopropionyl chloride to yield 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide. The synthesis of 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research has focused on 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide's ability to act as an anti-inflammatory agent. Studies have shown that 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can inhibit the production of pro-inflammatory cytokines, which are involved in the development of many inflammatory diseases. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been studied for its potential as an analgesic agent, as it has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-14-7-4-5-12(16(14)17)8-9-15(20)19-11-13-6-2-3-10-18-13/h2-7,10H,8-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLYITYYAOOYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)
![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)


![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)


![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)